

# 4-Aminophenyl-beta-D-galactopyranoside

## molecular weight and formula

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### Compound of Interest

Compound Name: 4-Aminophenyl-beta-D-galactopyranoside

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An In-depth Technical Guide to 4-Aminophenyl- $\beta$ -D-galactopyranoside for Researchers and Drug Development Professionals

## Introduction: A Versatile Tool for Glycoscience

4-Aminophenyl- $\beta$ -D-galactopyranoside (also known as p-aminophenyl- $\beta$ -D-galactopyranoside or PAPG) is a synthetic glycoside that has become an indispensable tool in biochemical and biotechnological research.<sup>[1][2]</sup> Its primary utility lies in its role as a highly specific substrate for the enzyme  $\beta$ -galactosidase (EC 3.2.1.23).<sup>[3][4][5]</sup> This enzyme is a cornerstone of molecular biology, famously used as a reporter gene in countless studies, and is also implicated in various physiological and pathological processes. The unique structure of 4-Aminophenyl- $\beta$ -D-galactopyranoside allows for the sensitive detection of  $\beta$ -galactosidase activity, making it a valuable reagent in diagnostics, drug development, and fundamental enzyme kinetics studies.<sup>[1][2]</sup> This guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and practical applications.

## Core Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a substrate is critical for designing robust and reproducible experiments. 4-Aminophenyl- $\beta$ -D-galactopyranoside is a white to light brown crystalline powder.<sup>[1][2]</sup> Its key identifiers and properties are summarized below.

Property	Value	Source(s)
Chemical Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>6</sub>	[1][3][6]
Molecular Weight	271.27 g/mol	[1][3][6]
CAS Number	5094-33-7	[1][6]
Appearance	White to yellow/light brown powder	[1]
Solubility	Soluble in water (approx. 49-51 mg/mL)	
Storage Conditions	-20°C, protect from light	[4]

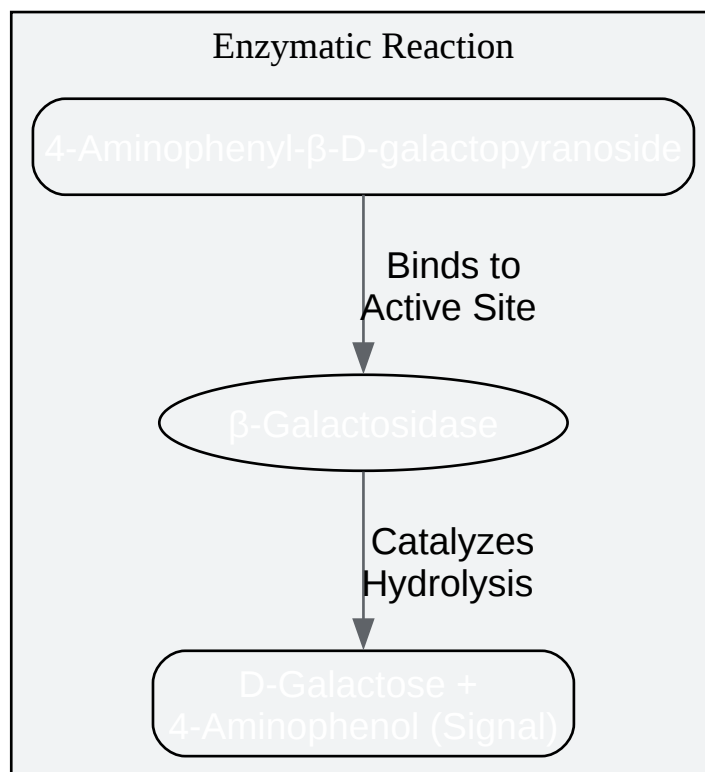
Expert Insight: The aminophenyl group is key to this substrate's utility. Unlike the more common X-gal, which produces an insoluble blue precipitate, the product of PAPG hydrolysis, p-aminophenol, remains soluble and can be detected through various means, including electrochemically, which opens up different assay formats.[7] Proper storage at -20°C in a desiccated, light-protected environment is crucial to prevent spontaneous hydrolysis and degradation, ensuring the substrate's integrity for sensitive assays.[4]

## Mechanism of Action: Enzymatic Hydrolysis

The functionality of 4-Aminophenyl-β-D-galactopyranoside is entirely dependent on its interaction with β-galactosidase. The enzyme specifically recognizes the β-D-galactopyranoside moiety.[8]

- **Binding:** The substrate binds to the active site of the β-galactosidase enzyme. The enzyme exhibits high specificity for the D-galactose portion of the molecule.[8]
- **Hydrolysis:** The enzyme catalyzes the cleavage of the β-glycosidic bond that links the galactose sugar to the 4-aminophenyl group.[7]
- **Product Release:** This hydrolysis reaction releases two products: D-galactose and the signalogenic molecule, 4-aminophenol (p-aminophenol).

The released p-aminophenol is a redox-active molecule that can be readily detected and quantified, serving as a proxy for enzyme activity.[7]



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Caption: Enzymatic cleavage of 4-Aminophenyl-β-D-galactopyranoside.

## Applications in Research and Drug Development

The ability to accurately measure β-galactosidase activity makes this substrate valuable across several domains:

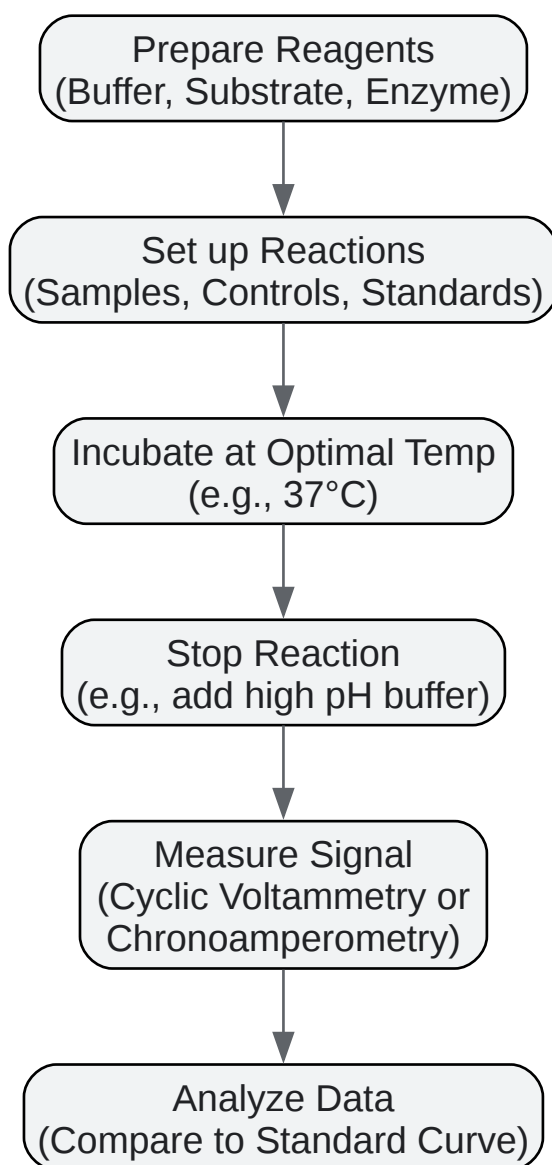
- **Biochemical Research & Enzyme Kinetics:** It is widely used to study the kinetics of β-galactosidase, determine enzyme concentration, and screen for inhibitors.[1][2]
- **Reporter Gene Assays:** In molecular biology, the lacZ gene (which codes for β-galactosidase) is a common reporter. This substrate allows for the quantification of gene expression in whole-cell biosensors.[7]

- **Drug Development:** It can be used in high-throughput screening assays to identify compounds that modulate glycosylation pathways, which are critical in diseases like cancer. [\[1\]](#)
- **Affinity Chromatography:** The molecule can be immobilized on a matrix to create an affinity column for purifying galactose-binding proteins or  $\beta$ -galactosidase itself. [\[4\]](#)

## Experimental Protocol: Electrochemical Detection of $\beta$ -Galactosidase Activity

This protocol outlines a general workflow for a quantitative assay using electrochemical detection of the p-aminophenol product. This method is highly sensitive and can be performed in turbid solutions like cell lysates.

**Causality and Trustworthiness:** This protocol is designed for reproducibility. A standard curve using known concentrations of p-aminophenol is essential for converting the electrochemical signal into a quantitative measure of product formation. Negative controls (lacking the enzyme) are critical to account for any non-enzymatic substrate degradation.



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Caption: General workflow for a  $\beta$ -galactosidase assay.

Materials:

- 4-Aminophenyl- $\beta$ -D-galactopyranoside (Substrate)
- Purified  $\beta$ -galactosidase or cell lysate containing the enzyme
- Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

- Stop Solution (e.g., 0.1 M Sodium Carbonate, pH 11)
- p-Aminophenol (for standard curve)
- Electrochemical workstation with appropriate electrodes (e.g., screen-printed carbon electrodes)

#### Procedure:

- Preparation of Reagents:
  - Prepare a 10 mM stock solution of 4-Aminophenyl- $\beta$ -D-galactopyranoside in the Assay Buffer.
  - Prepare a series of p-aminophenol standards (e.g., 0-100  $\mu$ M) in Assay Buffer.
  - Dilute the enzyme or cell lysate to the desired concentration in ice-cold Assay Buffer.
- Assay Setup (in triplicate):
  - Samples: In a microcentrifuge tube, add 50  $\mu$ L of Assay Buffer, 25  $\mu$ L of the enzyme solution, and initiate the reaction by adding 25  $\mu$ L of the 10 mM substrate stock solution (final concentration: 2.5 mM).
  - Negative Control: Add 75  $\mu$ L of Assay Buffer and 25  $\mu$ L of the 10 mM substrate stock solution (no enzyme).
  - Standard Curve: Prepare tubes with 100  $\mu$ L of each p-aminophenol standard concentration.
- Incubation:
  - Incubate all tubes at the optimal temperature for the enzyme (typically 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction, which may need to be optimized.
- Stopping the Reaction:

- Terminate the enzymatic reaction by adding 100  $\mu$ L of Stop Solution to the "Samples" and "Negative Control" tubes. The high pH denatures the enzyme.
- Electrochemical Measurement:
  - Transfer an aliquot of each tube (Standards, Samples, and Controls) to the electrode surface.
  - Perform an electrochemical measurement (e.g., cyclic voltammetry or chronocoulometry) to detect the oxidation of p-aminophenol. The resulting current will be proportional to its concentration.<sup>[7]</sup>
- Data Analysis:
  - Plot the current signal from the p-aminophenol standards against their concentrations to generate a standard curve.
  - Subtract the signal from the Negative Control from the sample signals to correct for background.
  - Use the standard curve to determine the concentration of p-aminophenol produced in each sample.
  - Calculate the enzyme activity, typically expressed in units such as  $\mu$ mol of product formed per minute per mg of protein.

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